3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one
Description
3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is a substituted cyclohexenone derivative characterized by a chloro group at the C3 position, two methyl groups at C5, and a phenylsulfonylmethyl substituent at C2. The phenylsulfonyl group introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions. Cyclohexenones are widely studied for their conformational flexibility and applications in agrochemicals, pharmaceuticals, and organic synthesis . This compound’s unique substituent arrangement distinguishes it from simpler cyclohexenones, enabling specialized roles in plant growth regulation, as suggested by its structural analogs .
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-3-chloro-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3S/c1-15(2)8-13(16)12(14(17)9-15)10-20(18,19)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGIHIDDRKFLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)CS(=O)(=O)C2=CC=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one typically involves multiple steps. One common method includes the reaction of 5,5-dimethyl-2-cyclohexen-1-one with phenylsulfonyl chloride in the presence of a base, followed by chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the cyclohexenone ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonylated cyclohexenones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-5,5-dimethyl-2-cyclohexenone derivatives have been studied for their biological activities, particularly as potential anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications of cyclohexenones can lead to enhanced activity against specific types of cancer, suggesting a pathway for developing new therapeutic agents .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows it to participate in various reactions such as nucleophilic addition and cycloaddition processes. For example, it can be used to synthesize substituted cyclohexenes or other heterocyclic compounds through palladium-catalyzed reactions .
Agrochemicals
There is potential for using this compound in the formulation of agrochemicals due to its structural properties that may confer herbicidal or fungicidal activity. Similar compounds have been shown to possess biological activity against pests and diseases affecting crops .
Material Science
Research into polymers and materials has indicated that derivatives of cyclohexenones can be used to create new materials with desirable properties such as thermal stability and mechanical strength. The incorporation of chlorinated compounds into polymer matrices has been explored for enhancing material performance under specific conditions .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of several derivatives of cyclohexenones on human cancer cell lines. The results demonstrated that certain modifications led to significant reductions in cell viability, indicating promise for further development into anticancer therapeutics .
Case Study 2: Synthesis of Heterocycles
In a recent synthesis project, researchers utilized 3-chloro-5,5-dimethyl-2-cyclohexenone as a key intermediate to create novel heterocycles through a series of palladium-catalyzed reactions. The resulting compounds showed enhanced biological activity compared to their precursors, highlighting the utility of this compound in synthetic chemistry .
Mechanism of Action
The mechanism of action of 3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can participate in various binding interactions, while the chlorine atom and cyclohexenone ring can undergo chemical transformations that modulate the compound’s activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared below with analogs from the evidence:
*Calculated based on molecular formula C₁₆H₁₇ClO₃S.
Conformational and Steric Effects
- Phenylsulfonyl vs. Hydroxyl/Chloro Substituents : The phenylsulfonyl group in the target compound introduces greater steric bulk compared to hydroxyl or simple chloro substituents (e.g., and ). This bulkiness reduces hydrophobic interactions in chromatographic enantioseparation, as seen in phenylsulfonyl analogs .
- Methyl vs. Oxime Functionalization : The oxime derivative () exhibits enhanced hydrogen-bonding capacity and stability compared to the ketone in the target compound, making it more suitable for agrochemical formulations .
Physical and Chemical Properties
- Solubility and Stability : The phenylsulfonyl group increases lipophilicity but may reduce aqueous solubility. In contrast, hydroxylated analogs (e.g., ) show higher polarity due to intramolecular hydrogen bonds .
- Crystal Packing: X-ray studies () reveal that cyclohexenone rings adopt distinct conformations depending on substituents. For example, bulky groups like phenylsulfonyl disrupt planar packing, whereas hydrogen-bonding substituents (e.g., hydroxyl) stabilize specific conformations .
Research Findings and Data Tables
Table 1: Substituent Effects on Chromatographic Behavior (Adapted from )
| Substituent at C3 | Enantioselectivity (α) | Resolution (Rs) | Key Interaction Mechanism |
|---|---|---|---|
| Carbonyl (Reference Compound) | 1.45 | 2.1 | Hydrophobic π-π stacking |
| Phenylsulfonylmethyl | 1.12 | 1.3 | Steric hindrance reduces π stacking |
| Bromine | 1.28 | 1.8 | Moderate steric/electronic effects |
Table 2: Hydrogen Bonding in Cyclohexenone Derivatives
Biological Activity
3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is a compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C₈H₁₁ClO
- Molecular Weight : 158.63 g/mol
- CAS Number : 17530-69-7
- Boiling Point : 44-46°C
- Density : 1.084 g/cm³
- Flash Point : 44-46°C (0.1 mmHg) .
Synthesis
The synthesis of 3-Chloro-5,5-dimethyl-2-cyclohexenone typically involves the reaction of dimedone with chlorinating agents. A notable method includes the use of oxalyl chloride in the presence of dimedone to yield the desired compound .
Antimicrobial Properties
Research indicates that compounds similar to 3-Chloro-5,5-dimethyl-2-cyclohexenone exhibit significant antimicrobial activity. A study assessed the effectiveness of related compounds against various microbial strains, demonstrating that certain derivatives possess potent inhibitory effects on bacterial growth .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. For instance, the half-maximal cytotoxic concentration (CC₅₀) was determined in human hepatocyte HepG2 cells, revealing a CC₅₀ greater than 7.8 µM, suggesting low cytotoxicity at therapeutic concentrations .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest it may interfere with specific metabolic pathways in microbial cells, leading to cell death. Further research is needed to elucidate these mechanisms fully.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of derivatives of 3-Chloro-5,5-dimethyl-2-cyclohexenone against various pathogens. The results indicated that certain modifications enhance antimicrobial activity significantly. For example:
| Compound | EC₅₀ (µM) | SI (Selectivity Index) |
|---|---|---|
| Compound A | 0.38 | >20 |
| Compound B | 0.50 | >15 |
These findings suggest that structural modifications can optimize efficacy against specific pathogens .
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, a panel of compounds was tested alongside 3-Chloro-5,5-dimethyl-2-cyclohexenone:
| Compound | EC₅₀ (nM) | SI | CC₅₀ (µM) |
|---|---|---|---|
| Compound C | 0.35 ± 0.05 | 22000 | 7.8 ± 5.2 |
| Compound D | 0.34 ± 0.04 | 17000 | 6.0 ± 1.1 |
These results indicate a favorable safety profile for some derivatives while maintaining effective antimicrobial activity .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one?
The synthesis typically involves a multi-step approach starting with 5,5-dimethyl-1,3-cyclohexanedione (dimedone). A Michael addition or nucleophilic substitution can introduce the phenylsulfonylmethyl group. For example, analogous syntheses of cyclohexenone derivatives utilize aromatic aldehydes and thiophenols under mild conditions (25°C, 1–6 hours) to form intermediates, followed by chlorination using agents like SOCl₂ or PCl₃ . Key steps include optimizing reaction time and temperature to balance yield and selectivity.
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection is performed using diffractometers (e.g., Bruker SMART APEX CCD), and structure refinement employs SHELXTL or SHELXL software, which are widely validated for small-molecule crystallography . For example, SHELXL refines anisotropic displacement parameters and handles twinning or high-resolution data effectively.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- NMR : and NMR identify substituents (e.g., sulfonyl, chloro groups) and confirm regiochemistry.
- IR : Confirms carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1150–1300 cm) functionalities.
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.
Contradictions (e.g., unexpected splitting in NMR) are resolved by comparing experimental data with computational predictions (DFT) or repeating experiments under controlled conditions (e.g., dry solvent, inert atmosphere) .
Q. How can researchers purify this compound, and what solvents are optimal for recrystallization?
Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard for initial purification. Recrystallization solvents are selected based on solubility studies: ethyl acetate, dichloromethane/hexane mixtures, or methanol/water systems. For sulfonyl-containing analogs, slow evaporation from acetone or THF often yields high-purity crystals .
Advanced Questions
Q. What mechanistic insights explain the reactivity of the sulfonylmethyl group in this compound?
The phenylsulfonyl group is electron-withdrawing, activating the adjacent methylene carbon for nucleophilic substitution or elimination. Computational studies (e.g., DFT) reveal its role in stabilizing transition states via resonance and inductive effects. For instance, in SN2 reactions, the sulfonyl group increases electrophilicity, facilitating attack by nucleophiles like amines or alkoxides .
Q. How do stereoelectronic effects influence the regioselectivity of chlorination in this cyclohexenone derivative?
Chlorination typically targets the α-position to the carbonyl due to enolate formation. Steric hindrance from the 5,5-dimethyl groups directs electrophilic chlorine (e.g., Cl₂, NCS) to the less hindered 3-position. Frontier molecular orbital (FMO) analysis can predict reactivity, with LUMO localization guiding electrophile attack .
Q. What strategies are effective for resolving contradictory data in X-ray crystallography and spectroscopic analysis?
- Crystallography : Use PLATON or Olex2 to check for missed symmetry or twinning. High-resolution data (e.g., <1.0 Å) improves model accuracy .
- Spectroscopy : Compare experimental IR/Raman with computed spectra (Gaussian, ORCA) to identify artifacts. For NMR, -labeling or 2D experiments (HSQC, HMBC) clarify ambiguous assignments .
Q. How can computational modeling predict the compound’s behavior in catalytic or biological systems?
Molecular docking (AutoDock, Schrödinger) assesses interactions with enzymes or receptors. MD simulations (AMBER, GROMACS) evaluate stability in solvated environments. For example, sulfonyl groups may bind to hydrophobic pockets or act as hydrogen-bond acceptors in protein-ligand complexes .
Q. What experimental precautions are necessary when handling the chloro and sulfonyl functional groups?
Q. How can researchers design derivatives to enhance this compound’s biological activity or material properties?
- Bioactivity : Introduce substituents (e.g., halogens, amino groups) to improve binding affinity. Test in vitro against target enzymes (e.g., kinases, proteases) .
- Material Science : Modify the cyclohexenone core with conjugated systems (e.g., aryl rings) for optoelectronic applications. UV-Vis and cyclic voltammetry screen for bandgap adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
